5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-5-3-4-6-15(12)17-18-16(23-19-17)11-24(20,21)14-9-7-13(22-2)8-10-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVIMNYRVVRDHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxybenzenesulfonyl chloride with o-tolylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural uniqueness lies in its combination of a sulfonylmethyl group and o-tolyl substitution. Key analogs and their substituents are compared below:
Key Observations :
- Steric Effects : The o-tolyl group introduces ortho-substitution steric hindrance, which may limit rotational freedom compared to para-substituted phenyl groups (e.g., ).
- Biological Interactions : Sulfonyl groups enable hydrogen bonding and electrostatic interactions, critical for target binding (e.g., EGFR inhibition in ).
Physicochemical Properties
- Polarity : The sulfonyl group increases hydrophilicity (logP ~2–3), while the o-tolyl group adds moderate hydrophobicity.
- Crystallinity : Planar oxadiazole rings (e.g., ) favor crystal packing via weak C–H⋯N hydrogen bonds, enhancing stability.
- Solubility : Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., ).
Biological Activity
The compound 5-(((4-Methoxyphenyl)sulfonyl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications based on recent research findings.
Oxadiazoles are five-membered heterocyclic compounds that contain nitrogen and oxygen atoms. They are known for their wide range of biological activities, including antitumor, antifungal, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promise in various studies related to cancer treatment and other therapeutic areas.
2. Synthesis of this compound
The synthesis of this oxadiazole derivative typically involves the reaction of appropriate sulfonyl chlorides with hydrazine derivatives followed by cyclization. The synthetic route can vary based on the substituents used but generally follows established protocols for creating oxadiazole rings.
3.1 Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that this compound exhibits significant cytotoxic effects against several human cancer cell lines.
These values suggest that the compound is more potent than some standard chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown increased levels of apoptotic markers such as caspase-3 cleavage and p53 activation in treated cells. This suggests that the compound may activate intrinsic apoptotic pathways leading to cell death.
4. Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of oxadiazole derivatives:
- Antitumor Activity : A study demonstrated that compounds with similar structures to this compound showed effective inhibition against various cancer types including breast and lung cancers .
- Antimicrobial Properties : Other derivatives have been tested for antimicrobial activity against bacterial strains and fungi, showing promising results that warrant further investigation into their use as antimicrobial agents .
5.
The biological activity of This compound indicates significant potential as an anticancer agent due to its cytotoxic properties and ability to induce apoptosis in cancer cells. Further research is necessary to fully elucidate its mechanisms of action and to explore its efficacy in clinical settings.
Q & A
Q. Basic Characterization Protocol
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions. For example, the sulfonylmethyl group exhibits distinct deshielded protons at δ 4.2–4.5 ppm in ¹H NMR, while aromatic protons from o-tolyl appear as multiplet signals .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water mobile phases .
How does structural modification of substituents influence biological activity in related oxadiazole derivatives?
Q. Advanced SAR Analysis
- Sulfonyl Group : The 4-methoxyphenylsulfonyl moiety enhances metabolic stability and membrane permeability compared to alkylsulfonyl analogs, as observed in docking studies with 14-α-demethylase (PDB: 3LD6) .
- o-Tolyl vs. p-Substituted Aromatics : o-Tolyl improves steric interactions with hydrophobic pockets in enzyme active sites, as seen in apoptosis-inducing oxadiazoles targeting TIP47 (IGF II receptor binding protein) .
- Methyl vs. Chloro Substituents : Chlorine at the para position on the phenyl ring increases electron-withdrawing effects, enhancing binding affinity to fungal CYP51 in antifungal studies .
What computational methods are used to predict target interactions for this compound?
Q. Advanced Molecular Modeling
- Docking Simulations : AutoDock Vina or Schrödinger Suite evaluates binding poses with targets like lanosterol demethylase. The sulfonyl group forms hydrogen bonds with catalytic heme iron, while o-tolyl occupies hydrophobic subsites .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating stable binding .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (Hammett σ values) with antifungal IC₅₀ data .
How are in vitro biological assays designed to evaluate its pharmacological potential?
Q. Methodological Framework
- Anticancer Activity : MTT assays on MX-1 (breast cancer) and HCT116 (colorectal) cell lines, with IC₅₀ values compared to reference drugs (e.g., doxorubicin). Flow cytometry quantifies apoptosis via Annexin V/PI staining .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Candida albicans and Staphylococcus aureus, with MIC values <10 µg/mL considered potent .
- Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) using LPS-stimulated RAW 264.7 macrophages, normalized to celecoxib .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Byproduct Control : Continuous flow reactors minimize side reactions (e.g., over-sulfonation) by maintaining precise temperature (60±2°C) and residence time .
- Catalyst Recycling : Cs₂CO₃ recovery via aqueous extraction improves cost-efficiency in multi-gram syntheses .
- Solvent Selection : Replacing DME with cyclopentyl methyl ether (CPME) reduces environmental toxicity while maintaining yield .
How does this compound compare structurally and functionally to other 1,2,4-oxadiazole derivatives?
Q. Comparative Analysis
- vs. 5-(Chloromethyl)-3-(4-isopropylphenyl)-1,2,4-oxadiazole : The sulfonyl group here improves aqueous solubility (logP ~2.1 vs. 3.5 for chloro analogs) but reduces CNS penetration .
- vs. Triazolo-Oxadiazole Hybrids : Lacking a triazole ring, this compound shows lower kinase inhibition but higher selectivity for CYP enzymes .
What mechanistic insights explain its activity in enzyme inhibition?
Q. Advanced Mechanistic Studies
- CYP51 Inhibition : The sulfonyl group coordinates with heme iron, disrupting lanosterol demethylation. Stopped-flow spectroscopy confirms a Type II binding spectrum (λₘₐₓ 423 nm) .
- Apoptosis Induction : Western blotting reveals caspase-3/7 activation and PARP cleavage in treated T47D cells, confirming intrinsic apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
